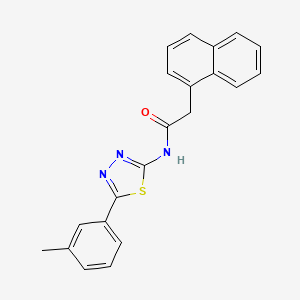![molecular formula C20H13N5O3 B2826474 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716332-54-6](/img/structure/B2826474.png)
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by the presence of a furan ring, a nitrophenyl group, and an imidazoquinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a 4-nitrophenyl-substituted imidazoquinoxaline precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(furan-2-ylmethyl)-2-(4-aminophenyl)-1H-imidazo[4,5-b]quinoxaline.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The furan ring and imidazoquinoxaline core may also contribute to the compound’s overall activity by stabilizing the molecule and facilitating binding to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(furan-2-ylmethyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline: Lacks the nitro group, which may result in different biological activities.
1-(furan-2-ylmethyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZVPYSEBKRAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,5-trimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2826392.png)

![1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2826394.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2826399.png)

![2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2826402.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

